molecular formula C19H17N7O2 B13806168 2,3-Piperazinedione, 1-pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- CAS No. 77917-35-2

2,3-Piperazinedione, 1-pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-

Cat. No.: B13806168
CAS No.: 77917-35-2
M. Wt: 375.4 g/mol
InChI Key: KXVRBMYLZJFTAO-UHFFFAOYSA-N
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Description

1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, a pyrimidinylamino group, and a piperazinedione moiety. It is primarily used in experimental and research settings due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .

Scientific Research Applications

1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazine ring, pyrimidinylamino group, and piperazinedione moiety sets it apart from other similar compounds, making it a valuable compound for various research applications .

Properties

CAS No.

77917-35-2

Molecular Formula

C19H17N7O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-pyrazin-2-yl-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,3-dione

InChI

InChI=1S/C19H17N7O2/c27-17-18(28)26(16-12-20-8-9-21-16)11-10-25(17)13-14-2-4-15(5-3-14)24-19-22-6-1-7-23-19/h1-9,12H,10-11,13H2,(H,22,23,24)

InChI Key

KXVRBMYLZJFTAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)NC3=NC=CC=N3)C4=NC=CN=C4

Origin of Product

United States

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